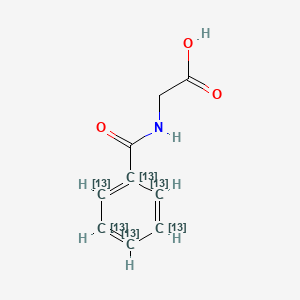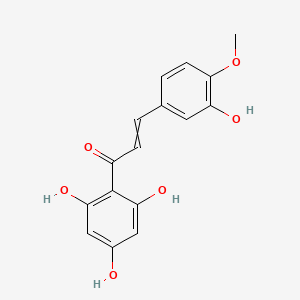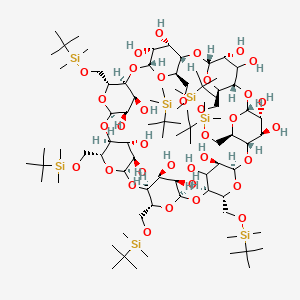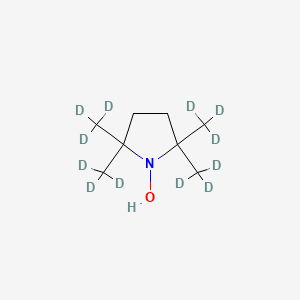
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of four trideuteriomethyl groups attached to the pyrrolidine ring, which makes it a deuterated analog of 1-hydroxy-2,2,5,5-tetramethylpyrrolidine. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine precursor.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trideuteriomethyl groups can undergo substitution reactions with nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of substituted pyrrolidine derivatives
Aplicaciones Científicas De Investigación
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2,2,5,5-tetramethylpyrrolidine: The non-deuterated analog of the compound.
2,2,5,5-Tetramethylpyrrolidine-1-oxyl (TEMPO): A stable free radical used in various chemical reactions.
3-Carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl: A derivative used as a spin label in EPR spectroscopy.
Uniqueness
1-Hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy. Additionally, the compound’s stability and reactivity are influenced by the deuterium atoms, making it a valuable tool in various scientific fields.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
155.30 g/mol |
Nombre IUPAC |
1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrolidine |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-6-8(3,4)9(7)10/h10H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3 |
Clave InChI |
FDFVVBKRHGRRFY-MGKWXGLJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1(CCC(N1O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CC1(CCC(N1O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


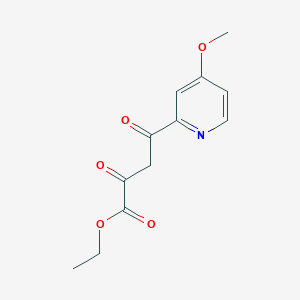
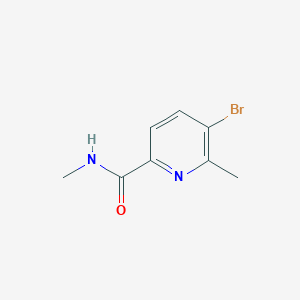

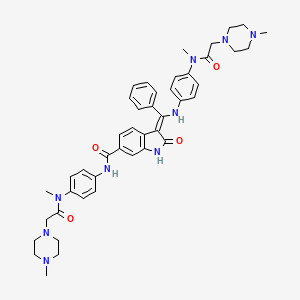
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
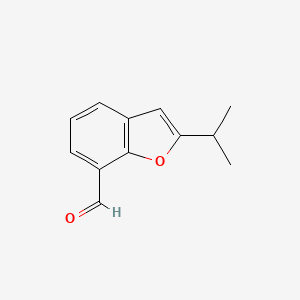
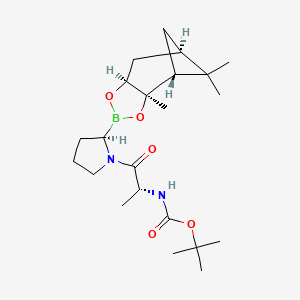
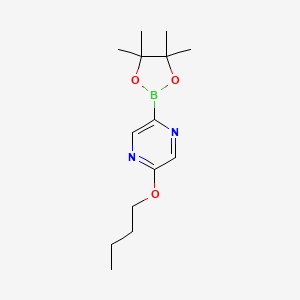
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)

![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
